molecular formula C10H16ClNO B3028617 (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 244145-40-2

(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B3028617
CAS No.: 244145-40-2
M. Wt: 201.69
InChI Key: MEPAINWSSZGNKL-PPHPATTJSA-N
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Description

(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine compound with a methoxyphenyl group attached to the propan-1-amine backbone

Scientific Research Applications

(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-1-(4-Methoxyphenyl)propan-1-ol.

    Amination Reaction: The hydroxyl group of (S)-1-(4-Methoxyphenyl)propan-1-ol is converted to an amine group through a reductive amination process. This involves the use of ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.

    Purification: The product is purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or thiols under basic conditions.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    ®-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(4-Methoxyphenyl)propan-1-amine: The non-chiral version of the compound.

    1-(4-Hydroxyphenyl)propan-1-amine Hydrochloride: A similar compound with a hydroxyl group instead of a methoxy group.

Uniqueness: (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or non-chiral analogs. The presence of the methoxy group also imparts specific chemical reactivity and binding properties.

Properties

IUPAC Name

(1S)-1-(4-methoxyphenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPAINWSSZGNKL-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704207
Record name (1S)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244145-40-2
Record name (1S)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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